

Advanced Characterization Guide: 5-Bromo-2-(1H-pyrazol-4-yl)pyridine

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Compound of Interest

Compound Name: 5-Bromo-2-(1H-pyrazol-4-yl)pyridine

Cat. No.: B11806347

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Executive Summary & Technical Context

This guide provides a definitive structural analysis of **5-Bromo-2-(1H-pyrazol-4-yl)pyridine**, a critical intermediate in the synthesis of kinase inhibitors (e.g., substituted pyrazolopyridines).^[1]
^[2]

The primary characterization challenge for this molecule lies in its bi-heterocyclic nature:

- Tautomerism: The unsubstituted pyrazole ring () undergoes rapid annular tautomerism, leading to signal averaging in NMR at room temperature.^[3]
- Regioisomerism: Synthetic routes (e.g., Suzuki-Miyaura coupling) can yield regioisomers or byproducts (e.g., N-linked pyrazoles) that are difficult to distinguish by Mass Spectrometry alone.

This guide compares the target molecule against its most common synthetic alternatives (regioisomers) and evaluates solvent systems to establish a rigorous, self-validating

characterization protocol.

Comparative Analysis: Target vs. Alternatives

A. Structural Isomer Differentiation (Performance Benchmark)

In drug development, confirming the C-C bond connectivity between the pyridine and pyrazole rings is paramount. The most common alternative structure formed during synthesis is the N-linked isomer (via nucleophilic aromatic substitution).[1]

Feature	Target: 2-(1H-pyrazol-4-yl)	Alternative: 2-(1H-pyrazol-1-yl)	Differentiation Logic
Linkage Type	C-C Bond (Pyridine C2 – Pyrazole C4)	C-N Bond (Pyridine C2 – Pyrazole N1)	Critical Checkpoint
Pyrazole Symmetry	High (Tautomeric averaging makes C3/C5 equivalent)	Low (N1 is fixed; C3 and C5 are distinct)	Target shows simplified pyrazole signals.[1][2]
C13 Chemical Shift (Linker)	Pyrazole C4: ~115-120 ppm	Pyrazole N1: No Carbon signal	Look for the quaternary C4 signal in the target.[1]
HMBC Correlation	Pyrazole protons correlate to Pyridine C2	Pyrazole H3/H5 correlate to Pyridine C2	H4 proton in target is the key marker.[1][2]

B. Solvent System Comparison

The choice of solvent dictates the resolution of the tautomeric pyrazole carbons.

- DMSO-d6 (Recommended): High polarity stabilizes the tautomeric equilibrium, typically resulting in sharp, averaged signals for the pyrazole C3/C5 carbons. Excellent solubility for this moderately polar scaffold.[1][2]
- CDCl3 (Alternative): Lower polarity often leads to broad or "missing" pyrazole carbon signals due to intermediate exchange rates on the NMR timescale. Poor solubility may require long

acquisition times.[1][2]

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation[1][2][3][4]

- Mass: Dissolve 20–30 mg of the analyte in 0.6 mL DMSO-d6.
- Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
- Additive (Optional): If pyrazole signals are broad, add 1 drop of

to exchange the NH proton, collapsing the tautomeric broadening (though this eliminates the NH signal in ¹H NMR).

Step 2: Acquisition Parameters (Bruker/Varian Standard)

To ensure detection of the quaternary carbons (C-Br and C-Linker), use the following optimized settings:

- Pulse Sequence:zgpg30 (Power-gated decoupling)
- Relaxation Delay (D1):3.0 – 5.0 seconds.[1][2] (Essential for the C-Br carbon which has long T1 relaxation).[1][2]
- Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.
- Spectral Width: 240 ppm (to capture potential impurities like carbonyls).

Structural Elucidation & Data Analysis

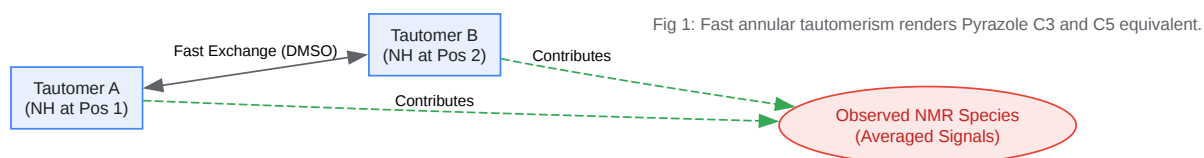
Predicted Chemical Shift Table (DMSO-d6)

Note: Values are consolidated from fragment analysis of 5-bromopyridines and 4-substituted pyrazoles.

Carbon Label	Type	Shift (δ ppm)	Multiplicity (DEPT-135)	Structural Insight
C2 (Pyridine)	Quaternary	152.5	C	Deshielded by Nitrogen and Pyrazole ring.[1][2]
C6 (Pyridine)	CH	149.8	CH (+)	Alpha to Nitrogen; characteristic doublet in HSQC.
C4 (Pyridine)	CH	139.2	CH (+)	Coupling to Br affects shift.
C3/C5 (Pyrazole)	CH (Broad)	130 - 136	CH (+)	Diagnostic: Often appear as one broad peak or two very close peaks due to tautomerism.
C3 (Pyridine)	CH	121.5	CH (+)	Ortho to the linkage point.
C5 (Pyridine)	C-Br	119.0	C	Key Marker: Upfield shift due to heavy atom effect (Br).[1][2]
C4 (Pyrazole)	Quaternary	116.5	C	Crucial: The linkage point.[1] Confirms C-C bond.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the rapid proton exchange that simplifies the C13 spectrum in DMSO-d6.



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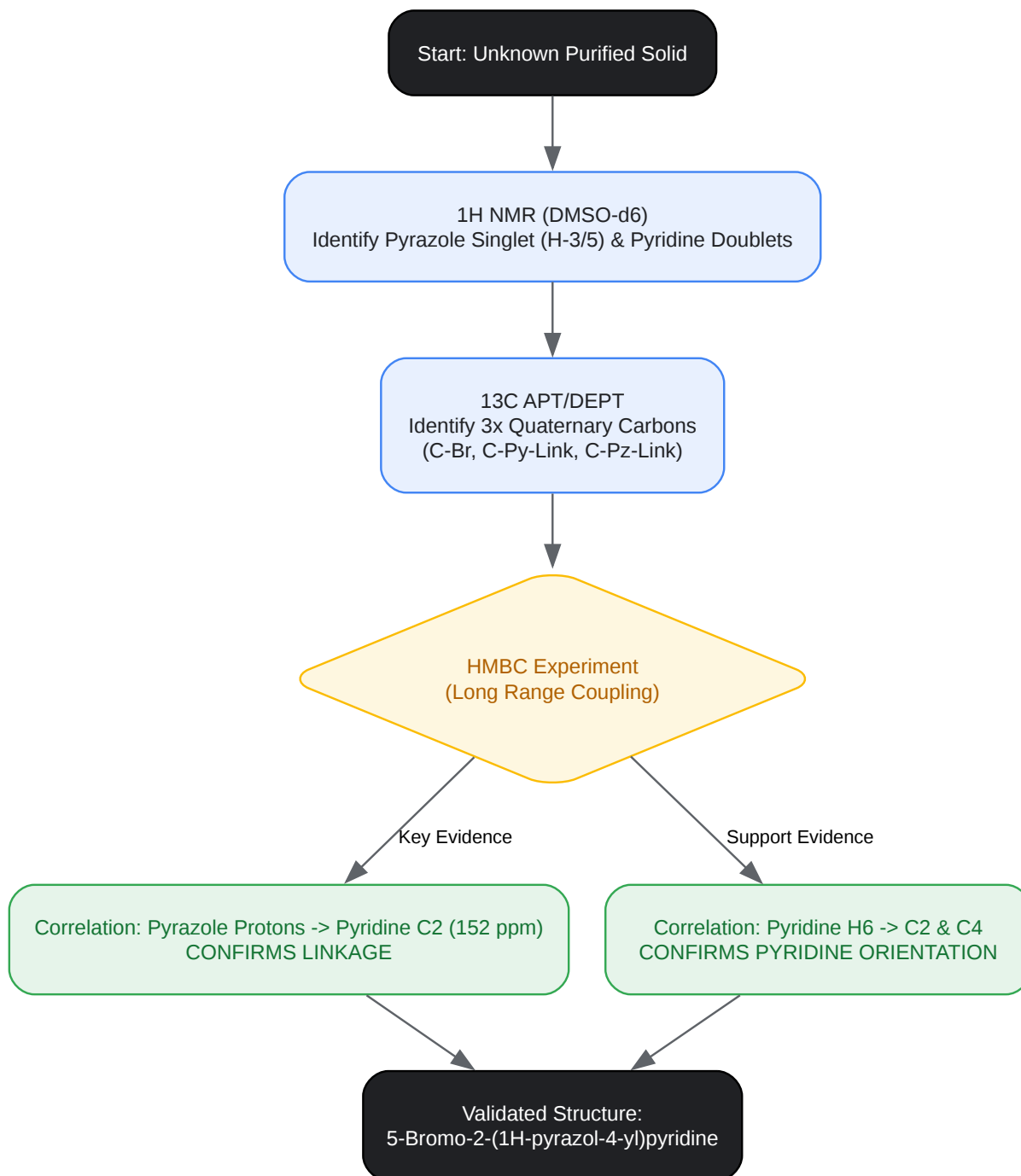
Figure 1: Fast annular tautomerism renders Pyrazole C3 and C5 equivalent in the NMR timescale.

Logic Pathway: The Self-Validating Assignment

To scientifically prove the structure, you must establish the connectivity between the two rings. Relying solely on 1D C13 is insufficient due to peak overlap.^{[1][2]}

Workflow Diagram

This logic flow ensures that the assigned structure is the only possibility.



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Figure 2: HMBC correlation workflow for unambiguous structural assignment.

Critical HMBC Correlations (The "Fingerprint")

- Pyrazole H3/H5 (Broad s, ~8.0-8.5 ppm)

Pyridine C2 (152.5 ppm): This correlation crosses the inter-ring bond, proving the rings are connected.

- Pyridine H6 (d, ~8.6 ppm)

Pyridine C2 (152.5 ppm) & C4 (139.2 ppm): confirms the pyridine substitution pattern.

- Pyridine H4 (dd, ~8.0 ppm)

Pyridine C2 (152.5 ppm) & C6 (149.8 ppm): Validates the position of the Bromine (by lack of coupling to a C5 proton).

References

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- [4. NMR study of 5-substituted pyrazolo\[3,4-c\]pyridine derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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